molecular formula C16H11FO B6374462 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% CAS No. 1261984-76-2

2-Fluoro-4-(naphthalen-1-yl)phenol, 95%

Cat. No.: B6374462
CAS No.: 1261984-76-2
M. Wt: 238.26 g/mol
InChI Key: VYMBYAYYDODYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(naphthalen-1-yl)phenol, 95% (2F4NP), is a synthetic phenol that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that can be easily prepared from commercially available materials. 2F4NP has a variety of interesting properties and applications, including synthesis, research, and lab experiments.

Scientific Research Applications

2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, the synthesis of organic compounds, and the synthesis of metal complexes. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of fluorescent labels for protein labeling.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as a hydrogen bond acceptor, which can increase the solubility of the molecule.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), and the inhibition of the enzyme acetylcholinesterase (AChE). In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has a number of advantages for lab experiments, including its low cost, its low toxicity, its ease of synthesis, and its ability to act as an electron-withdrawing group. However, there are also some limitations to using 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% in lab experiments, including its low solubility in water and its potential for air- and light-sensitivity.

Future Directions

There are a number of potential future directions for 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%, including the development of new synthesis methods, the exploration of its properties and applications, and the investigation of its mechanism of action. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new pharmaceuticals, the synthesis of new dyes, and the development of new fluorescent probes and labels. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new polymers and organic compounds, and the synthesis of new metal complexes.

Synthesis Methods

2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the oxidation of 2-naphthol. In the Williamson ether synthesis, 2-naphthol is reacted with fluoroacetic acid in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to 2-naphthol. The oxidation of 2-naphthol involves the use of a strong oxidizing agent, such as potassium permanganate, to convert 2-naphthol to 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%.

Properties

IUPAC Name

2-fluoro-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBYAYYDODYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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